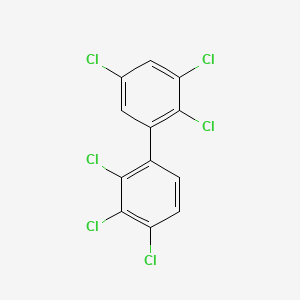

2,2',3,3',4,5'-Hexachlorobiphenyl

Vue d'ensemble

Description

Comparative Metabolite Analysis in Rats

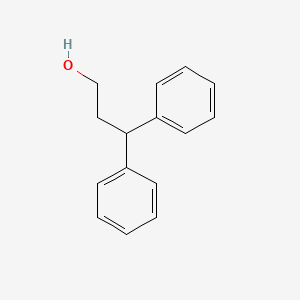

The study of chlorinated biphenyls, including 2,2',3,3',4,5'-Hexachlorobiphenyl (HexaCB), has revealed insights into the fecal excretion and tissue distribution of their metabolites following intraperitoneal injection in rats. It was found that as chlorination increases, hydroxy metabolites are excreted more efficiently, while the formation of methylthio metabolites decreases. Specifically, for HexaCB, the excretion ratio of methylthio to hydroxy products was the lowest among the compounds studied, and the hydroxy substitution ratios were significantly higher. This suggests a correlation between the chlorination level and the metabolic processing of these compounds in biological systems .

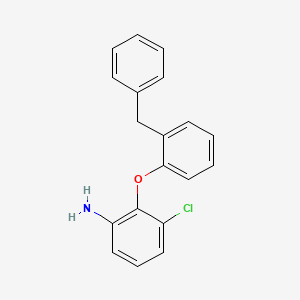

Molecular Structure of Dihydroxylated Metabolite

The molecular structure of a dihydroxylated metabolite, 2,3-Dichloro-3',4'-dihydroxybiphenyl, which is related to HexaCB, has been characterized. This compound exhibits intramolecular hydrogen bonding and a significant dihedral angle between the benzene rings, which could influence its reactivity and interaction with biological molecules. The π-π stacking distance and the dihedral angle are critical parameters that define the spatial arrangement of the molecule .

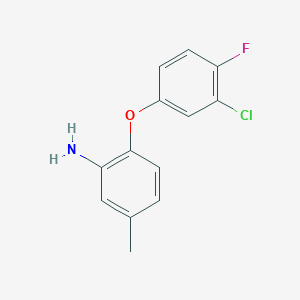

Dynamic Hydrogen-Bonding in Hydroxylated Metabolites

Infrared spectral studies have shown that hydroxylated metabolites of chlorinated biphenyls, such as HexaCB, exist in a dynamic equilibrium between free, intramolecular, and intermolecular hydrogen-bonded forms. The balance between these forms is dependent on the solvent polarity and the physical state of the compound. This dynamic behavior is crucial for understanding the environmental fate and biological interactions of these metabolites .

Synthesis and Structure of Hexaferrocenyl Bithiophene

Although not directly related to HexaCB, the synthesis and structural analysis of 3,3',4,4',5,5'-Hexaferrocenyl-2,2'-bithiophene provides insight into the synthesis protocols and structural properties of complex organic molecules. The study of electron delocalization and electrochemical properties in such molecules can inform the understanding of similar properties in chlorinated biphenyls .

Hydrogen-Bonding in Oligothiophenes

The solid-state conformation of hydroxy-substituted oligothiophenes, which can be considered analogs to hydroxylated biphenyls, is influenced by hydrogen-bonding interactions. These interactions can lead to noncoplanar conformations and affect the molecule's optical properties. Understanding these interactions is essential for predicting the behavior of similar compounds, such as hydroxylated metabolites of HexaCB .

Applications De Recherche Scientifique

Solubility Studies

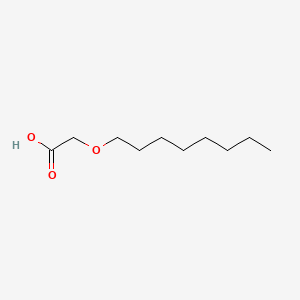

- Research has been conducted on the solubility of polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,4',5,5'-hexachlorobiphenyl, in supercritical fluids like carbon dioxide, modified by n-butane and methanol. These studies are crucial for understanding the environmental behavior and remediation strategies for PCBs (Anitescu & Tavlarides, 1999).

Metabolic Impact Studies

- The hexachlorobiphenyl isomers, including 2,2',3,3',4,4'-hexachlorobiphenyl, have been shown to affect hepatic microsomal drug metabolism and hepatic porphyrins in rats. This information is valuable for understanding the biological impact of these compounds (Stonard & Greig, 1976).

Analytical Chemistry Applications

- Techniques have been developed for separating and quantifying hexachlorobiphenyl isomers in mixtures, which is essential for environmental monitoring and research into the effects of these compounds (Kamops et al., 1979).

Metabolic Behavior Research

- Studies on the metabolic behavior of hexachlorobiphenyl isomers, including the one in focus, in different species like pigeons, rats, and brook trout, offer insights into interspecies differences in PCB metabolism. This research aids in understanding how PCBs are processed in various organisms (Hutzinger et al., 1972).

Degradation Studies

- Research on the degradation pathways of PCBs, including hexachlorobiphenyl, using methods like sodium dispersion, informs strategies for PCB remediation and environmental decontamination (Noma et al., 2007).

Pharmacokinetics Studies

- Comparative pharmacokinetics studies of hexachlorobiphenyl isomers in different species, including dogs and monkeys, help in understanding the species-specific effects and risks of PCB exposure (Lutz et al., 1984).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,2,3-trichloro-4-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-3-7(10(16)9(15)4-5)6-1-2-8(14)12(18)11(6)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLABAYQDPWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073539 | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,3',4,5'-Hexachlorobiphenyl | |

CAS RN |

52663-66-8 | |

| Record name | PCB 130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B52906N4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

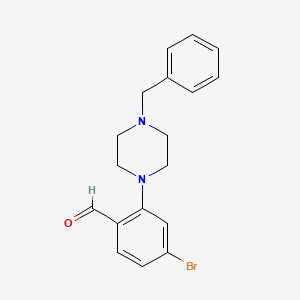

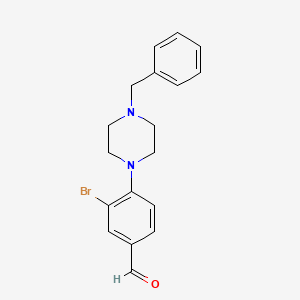

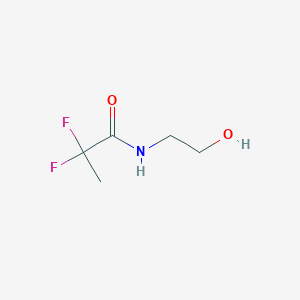

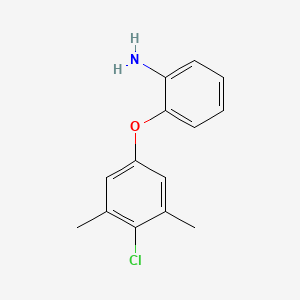

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)